molecular formula C10H7BrF4O2 B6296294 2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 2221811-98-7

2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane

Cat. No.: B6296294
CAS No.: 2221811-98-7
M. Wt: 315.06 g/mol
InChI Key: HFCBJOCWRSUKLQ-UHFFFAOYSA-N
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Description

2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane is a synthetic organic compound characterized by the presence of a dioxolane ring attached to a brominated, fluorinated, and trifluoromethyl-substituted phenyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

The compound “2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane” is a boron reagent that is primarily used in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in SM coupling . In this process, the boron atom in the compound transfers an organic group to a transition metal, such as palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The SM coupling reaction, facilitated by this compound, is part of a larger biochemical pathway involved in the synthesis of complex organic molecules . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of organic compounds .

Pharmacokinetics

It’s known that the compound’s stability and reactivity can be influenced by various factors, including the presence of other reagents and the conditions under which the sm coupling reaction is carried out .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, making it a valuable tool in the field of organic chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the SM coupling reaction can be affected by the temperature and the pH of the reaction environment . Additionally, the presence of other reagents can also influence the compound’s reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.

    Formation of Dioxolane Ring: The final step involves the formation of the dioxolane ring through a cyclization reaction, typically using ethylene glycol and an acid catalyst like p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)phenol
  • 2-Bromo-5-chlorobenzotrifluoride
  • 2-Bromo-5-(trifluoromethyl)aniline

Uniqueness

2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the phenyl ring, along with the dioxolane moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF4O2/c11-7-4-5(10(13,14)15)3-6(8(7)12)9-16-1-2-17-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCBJOCWRSUKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=CC(=C2)C(F)(F)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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